molecular formula C15H9Cl2F3O2 B7960021 Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate

Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate

Cat. No.: B7960021
M. Wt: 349.1 g/mol
InChI Key: RIYVMLDXRRIETQ-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate: is a chemical compound characterized by its complex molecular structure, which includes a benzene ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation , where a benzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require careful control of temperature and stoichiometry to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In industry, the compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(3,4-dichlorophenyl)acrylate

  • 3,4-Dichlorophenol

  • DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Uniqueness: Methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable asset in various applications.

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3O2/c1-22-14(21)10-4-9(5-11(6-10)15(18,19)20)8-2-3-12(16)13(17)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVMLDXRRIETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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